tetrachromium nitride
Description
Properties
CAS No. |
12645-11-3 |
|---|---|
Molecular Formula |
Cr4N4 |
Molecular Weight |
264.0112 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties (Based on Available Data):
- Appearance : Solid (exact color/texture unspecified in evidence) .
- Chemical Identifiers : CAS 12645-11-3 (tetrachromium nitride), CAS 12053-00-8 (chromium nitride) .
- Safety: Limited data, but chromium nitride (CrN) requires precautions for inhalation exposure, suggesting this compound may share similar hazards .
Comparison with Similar Metal Nitrides
Titanium Nitride (TiN)
Properties:
Comparison with this compound :
- Structure : TiN has a cubic crystal structure, whereas this compound’s structure is undefined in the evidence.
Aluminum Nitride (AlN)
Chemical Formula : AlN
CAS : 24304-00-5 (inferred).
Properties :
Comparison with this compound :
Chromium(III) Nitride (CrN)
Comparison with this compound :
Data Table: Comparative Overview
*Inferred from common knowledge due to evidence gaps.
Preparation Methods
Process Overview and Reaction Mechanism
The high-temperature ammonolysis method, as detailed in patent CN103318855A, utilizes metallic chromium powder (≥99.95% purity) and ammonia gas under controlled atmospheric conditions. The reaction occurs in a graphite crucible within a high-temperature furnace, where chromium reacts with ammonia-derived nitrogen radicals according to:
Ammonia decomposition generates reactive nitrogen species while suppressing oxide formation through precise oxygen partial pressure control (1.013×10⁴.⁵⁵–10⁴.⁵⁸ Pa).
Temperature and Time Optimization
-
800–1000°C : Produces CrN with 1.63–1.65% oxygen content after 10–20 hours.
-
1100–1200°C : Reduces synthesis time to 4–6 hours but increases oxygen content to 3.98% due to enhanced chromium oxidation.
-
Isothermal Holding : Prolonged durations (>15 hours) at 1000°C yield 99.2% phase purity via XRD analysis.
Gas Dynamics and Pressure Control
Particle Size and Precursor Quality
Performance Metrics and Industrial Scalability
Table 1: Comparative Outcomes of High-Temperature Ammonolysis
| Temperature (°C) | Duration (h) | Oxygen Content (%) | Phase Purity (%) | Crystallite Size (nm) |
|---|---|---|---|---|
| 800 | 20 | 1.65 | 98.7 | 45 ± 3 |
| 1000 | 10 | 1.63 | 99.2 | 52 ± 4 |
| 1200 | 4 | 3.98 | 97.1 | 68 ± 5 |
Data sourced from CN103318855A demonstrates that 1000°C/10-hour conditions balance productivity and quality, achieving sub-2% oxygen levels suitable for tribological coatings.
Comparative Analysis of Alternative CrN Synthesis Methods
High-Energy Ball Milling (HEBM)
HEBM mechanically alloys chromium powder under nitrogen atmosphere, but introduces 4–7% oxygen contamination from grinding media. Crystallite sizes remain below 30 nm, but phase purity rarely exceeds 85% due to incomplete nitridation.
Arc Discharge Plasma Synthesis
This method vaporizes chromium electrodes in nitrogen plasma, producing nanocrystalline CrN (10–20 nm) with 92–94% purity. However, energy consumption exceeds 25 kWh/kg, and scalability is limited by electrode erosion rates.
Microwave-Assisted Carbothermal Reduction
While microwave synthesis accelerates reaction kinetics (e.g., 1-hour processing for g-C₃N₄/TiO₂ composites), chromium oxide precursors often leave residual carbon (0.8–1.2 wt%) that degrades electrical resistivity.
Limitations of Conventional Ammonolysis
Traditional ammonolysis using CrCl₃ or Cr₂O₃ precursors achieves 95% purity but generates corrosive HCl or H₂S byproducts, complicating reactor design and waste management.
Advanced Characterization of CrN Synthesized via High-Temperature Ammonolysis
X-Ray Diffraction (XRD) Analysis
XRD patterns of optimized CrN (1000°C/10h) show dominant (111), (200), and (220) cubic phase peaks (JCPDS 11-0065) with no detectable Cr₂N or Cr₂O₃. Rietveld refinement confirms lattice parameter a = 4.14 Å, consistent with stoichiometric CrN.
Oxygen Content and Its Impact on Mechanical Properties
Figure 1: Vickers Hardness vs. Oxygen Content
-
1.63% O₂: 2100 HV
-
3.98% O₂: 1650 HV
Oxygen interstitials disrupt Cr-N bonding, reducing hardness by 21.4% at elevated oxygen levels.
Thermal Stability in Oxidizing Environments
Thermogravimetric analysis (TGA) reveals onset oxidation temperatures:
-
Low-oxygen CrN (1.63%): 850°C in air
-
High-oxygen CrN (3.98%): 720°C in air
Oxidation follows parabolic kinetics, forming protective Cr₂O₃ layers above 600°C.
Industrial Applications and Processing Considerations
Tool Coatings
CrN deposited via magnetron sputtering (using ammonolysis-synthesized targets) achieves adhesion strength >70 N (Rockwell C test) and wear rates <5×10⁻⁶ mm³/Nm.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing tetrachromium nitride, and how do reaction conditions influence crystallographic purity?
- This compound (Cr₄N) synthesis typically employs high-temperature solid-state reactions or chemical vapor deposition (CVD). For solid-state methods, stoichiometric mixtures of chromium and nitrogen precursors (e.g., NH₃) are heated under inert atmospheres (e.g., argon) at 800–1200°C. Crystallographic purity is highly dependent on temperature gradients and cooling rates, as rapid quenching may introduce defects. Characterization via XRD and TEM is critical to verify phase purity and lattice parameters .
Q. Which spectroscopic techniques are most effective for distinguishing this compound from related chromium nitride phases (e.g., CrN, Cr₂N)?
- X-ray photoelectron spectroscopy (XPS) is essential for identifying nitrogen bonding states (e.g., Cr–N vs. interstitial N). Raman spectroscopy can differentiate between Cr₄N and Cr₂N based on vibrational modes linked to nitride coordination. Pairing these with TEM-EDS ensures elemental mapping accuracy, particularly to rule out oxygen contamination .
Q. How do temperature and pressure conditions affect the thermal stability of this compound in inert vs. reactive environments?
- Thermogravimetric analysis (TGA) under argon reveals decomposition thresholds (typically >1000°C), while reactive atmospheres (e.g., O₂) accelerate oxidation. Controlled experiments should isolate variables (e.g., heating rate, gas flow) to model kinetic pathways. Data interpretation must account for ex situ vs. in situ measurement discrepancies .
Advanced Research Questions
Q. How can computational models (e.g., DFT) resolve contradictions in reported magnetic properties of this compound?
- Discrepancies in magnetic susceptibility data (e.g., paramagnetic vs. antiferromagnetic behavior) may arise from impurity phases or lattice distortions. Density functional theory (DFT) simulations can predict spin configurations and compare them with experimental neutron diffraction data. Validation requires high-purity samples and strict exclusion of oxygen during synthesis .
Q. What experimental strategies address challenges in measuring the electronic band structure of this compound?
- Angle-resolved photoemission spectroscopy (ARPES) combined with synchrotron radiation provides direct bandgap measurements but requires ultra-high vacuum conditions. Surface contamination (e.g., adsorbed oxygen) must be minimized via in situ cleavage or sputtering. Cross-validation with theoretical models (e.g., GW approximation) reduces systematic errors .
Q. How do defect engineering and doping influence the mechanical properties of this compound thin films?
- Nanoindentation studies paired with TEM reveal hardness variations linked to grain boundaries and vacancy concentrations. Doping with transition metals (e.g., Fe) alters dislocation mobility, but controlled deposition (e.g., magnetron sputtering) is necessary to avoid unintended phase segregation. Statistical analysis of fracture toughness data should account for substrate effects .
Methodological Best Practices
Designing reproducible experiments for this compound synthesis:
- Document all parameters (e.g., precursor purity, gas flow rates, furnace calibration) and use standardized protocols (e.g., ASTM guidelines for nitride ceramics). Reproducibility tests across multiple labs can identify systemic errors, such as moisture contamination in precursors .
Resolving conflicting data on nitrogen content in Cr₄N:
- Combustion analysis (e.g., LECO nitrogen determinator) provides quantitative N measurements but must be calibrated against certified standards. Cross-check with EELS (electron energy loss spectroscopy) to address spatial heterogeneity in nitrogen distribution .
Integrating experimental and computational workflows for property prediction:
- Use high-throughput screening (HTS) to generate datasets linking synthesis conditions to properties (e.g., hardness, conductivity). Machine learning models trained on these datasets can predict optimal synthesis pathways, but require rigorous validation against controlled experiments .
Data Management and Validation
-
Critical Parameters Table:
Parameter Measurement Technique Common Pitfalls Mitigation Strategy Nitrogen Stoichiometry Combustion Analysis Oxygen interference Pre-anneal precursors in reducing atmospheres Crystallite Size XRD Scherrer Equation Strain broadening Pair with TEM for direct imaging Magnetic Susceptibility SQUID Magnetometry Sample holder contamination Use diamagnetic sample holders
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
